
2,9-Diisopropyl-1,10-phenanthroline
Overview
Description
2,9-Diisopropyl-1,10-phenanthroline (dipp) is a bidentate nitrogen ligand derived from the 1,10-phenanthroline scaffold, featuring isopropyl substituents at the 2- and 9-positions. This modification introduces significant steric bulk, which profoundly influences its coordination chemistry and photophysical properties. Dipp is widely employed in the synthesis of luminescent copper(I) complexes, where its steric hindrance mitigates photoinduced structural flattening—a common cause of non-radiative decay in such systems . The ligand’s strong electron-donating isopropyl groups also enhance the redox stability of metal complexes, making it a preferred choice in photoredox catalysis and energy conversion applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diisopropyl-1,10-phenanthroline typically involves the alkylation of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,9-Diisopropyl-1,10-phenanthroline undergoes various chemical reactions, including:
Coordination Reactions: It forms stable complexes with transition metals, such as copper(I), by coordinating through its nitrogen atoms.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated to metal centers.
Substitution Reactions: The isopropyl groups can be substituted under specific conditions, although this is less common due to steric hindrance.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like copper(I) chloride or copper(I) bromide in solvents such as acetonitrile or dichloromethane.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution Reactions: Require strong nucleophiles or electrophiles and may involve catalysts to overcome steric hindrance.
Major Products
Coordination Complexes: Metal-phenanthroline complexes, such as [Cu(this compound)2]+, which exhibit unique photophysical properties.
Oxidation Products: Oxidized derivatives of the phenanthroline ligand.
Substitution Products: Substituted phenanthroline derivatives, though less common.
Scientific Research Applications
2,9-Diisopropyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes with unique electronic and photophysical properties.
Biology: Employed in studies involving metal ion detection and quantification due to its strong binding affinity for transition metals.
Medicine: Investigated for potential therapeutic applications, such as in the development of metal-based drugs and diagnostic agents.
Industry: Utilized in catalysis, particularly in processes involving redox reactions and photochemical transformations.
Mechanism of Action
The mechanism of action of 2,9-Diisopropyl-1,10-phenanthroline primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize metal centers, facilitate electron transfer processes, and enhance the photophysical properties of the resulting complexes. The steric bulk of the isopropyl groups also influences the geometry and stability of the metal complexes, impacting their reactivity and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Steric Effects
Key Compounds Compared :
- 2,9-Dimethyl-1,10-phenanthroline (dmp) : Smaller methyl substituents provide minimal steric protection.
- 2,9-Di-tert-butyl-1,10-phenanthroline (dtbp) : Larger tert-butyl groups impose extreme steric bulk.
- 2,9-Dichloro-1,10-phenanthroline : Electron-withdrawing chloro substituents alter electronic properties.
Analysis :
Dipp’s isopropyl groups strike a balance between steric protection and solubility, avoiding the instability issues seen in dtbp (e.g., decomposition in acetonitrile) . In contrast, dmp’s smaller substituents allow solvent molecules to quench excited states, reducing luminescence efficiency . Chloro-substituted derivatives exhibit redox sensitivity due to electron withdrawal, limiting their use in reductive photochemistry .
Photophysical Properties
Luminescence Performance :
Key Findings :
- Dipp-based copper(I) complexes exhibit long-lived excited states (up to 15 µs), enabling efficient electron transfer in dehalogenation and cross-coupling reactions .
- dtbp’s higher quantum yield (Φ = 0.40) is offset by poor stability, restricting practical use .
- dmp’s short lifetimes (<0.1 µs) correlate with rapid non-radiative decay, limiting utility in light-driven processes .
Electrochemical and Catalytic Performance
Reduction Potentials (vs. SCE):
Complex | E₁/₂ (V) | Catalytic Application Example |
---|---|---|
[Cu(dipp)₂]⁺ | -1.6 | Dehalogenation of aryl halides |
[Cu(dmp)₂]⁺ | -1.2 | Oxidation of tris(phen)iron(II) |
[Ru(bpy)₃]²⁺ | -1.3 | Reference for reductive quenching |
Insights :
- SCE) surpasses ruthenium and iridium benchmarks, enabling access to challenging substrates like chlorobenzene .
- Chloro-substituted phenanthrolines, while stable, lack sufficient reducing power for demanding reactions .
Biological Activity
Antimicrobial Activity
2,9-Diisopropyl-1,10-phenanthroline has shown promising antimicrobial activity, particularly when incorporated into metal complexes. These complexes have been evaluated against a range of pathogenic microorganisms, including bacteria and protozoa.
Antibacterial Properties
Research has demonstrated that metal complexes containing this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound's effectiveness is particularly notable against multidrug-resistant (MDR) pathogens, which are of significant concern in clinical settings.
Case Study: Activity Against Pseudomonas aeruginosa
In a study focusing on the antibacterial properties of metal-phenanthroline complexes, researchers investigated the effects of these compounds on Pseudomonas aeruginosa, a notorious opportunistic pathogen . The study revealed that complexes incorporating this compound were effective against both planktonic and biofilm-forming cells of P. aeruginosa.
Antiprotozoal Activity
Some studies have explored the antiprotozoal potential of this compound and its metal complexes. These investigations have shown promising results against various protozoal pathogens, suggesting potential applications in treating parasitic diseases.
The biological activity of this compound is closely tied to its ability to form complexes with metal ions. These complexes exhibit multiple mechanisms of action, contributing to their broad-spectrum antimicrobial activity.
DNA Interaction
Metal complexes containing this compound have demonstrated the ability to interact with double-stranded DNA . This interaction can lead to DNA damage, particularly through oxidative mechanisms, which may contribute to the compound's antimicrobial effects.
Enzyme Inhibition
Research has shown that metal-phenanthroline complexes can inhibit specific bacterial enzymes. For instance, these complexes have been found to be effective inhibitors of Elastase B (lasB), an important virulence factor secreted by P. aeruginosa . This enzyme inhibition represents a novel potential target for antimicrobial therapy.
Photocatalytic Properties
While not directly related to biological activity, the photocatalytic properties of this compound complexes are worth noting, as they may have indirect biological applications.
Comparative Study: Photocatalytic Performance
A study comparing various Cu(I) photosensitizers found that complexes containing this compound showed significant photocatalytic activity . The turnover number (TON) for the this compound complex was reported as 89, demonstrating its efficiency in photocatalytic reactions.
Safety and Toxicity
When considering the biological activity of any compound, it's crucial to assess its safety profile. Limited toxicity studies have been conducted on this compound and its metal complexes.
In one study, metal-phenanthroline complexes showed low toxicity in Galleria mellonella larvae and mice models . This suggests a potentially favorable safety profile, although more comprehensive toxicological studies are needed to fully evaluate the compound's safety for therapeutic applications.
Future Directions
The biological activity of this compound, particularly in the context of metal complexes, presents several avenues for future research:
- Further investigation of its antimicrobial properties against a wider range of pathogens, including fungi and viruses.
- Detailed studies on the mechanism of action, including molecular targets and cellular pathways affected by the compound and its complexes.
- Exploration of potential synergistic effects with existing antimicrobial agents.
- Development of novel drug delivery systems to enhance the compound's efficacy and reduce potential side effects.
- Comprehensive toxicological studies to establish its safety profile for potential clinical applications.
Q & A
Basic Research Questions
Q. How does steric hindrance from the diisopropyl groups in 2,9-diisopropyl-1,10-phenanthroline (dipp) influence the photophysical properties of copper(I) complexes?
The diisopropyl groups impose steric bulk, restricting structural flattening of the copper(I) complex in its excited state. This reduces non-radiative decay pathways (e.g., exciplex quenching) and enhances luminescence quantum yields and lifetimes. For example, [Cu(dipp)₂]⁺ exhibits a luminescence lifetime of ~3.26 µs, comparable to ruthenium-based systems like [Ru(bpy)₃]²⁺ . The steric shielding also improves stability against ligand substitution in coordinating solvents .
Q. What is the role of this compound in photoredox catalysis?
Dipp serves as a ligand in homoleptic copper(I) complexes (e.g., [Cu(dipp)₂]⁺) for reductive quenching cycles. Upon photoexcitation, these complexes generate strong reductants (e.g., [Cu(dipp)₂]⁰ with E ~ -1.6 V vs. SCE), enabling challenging reductions like dehalogenation. Key parameters include the oxidation potential of sacrificial donors (e.g., ferrocenes) and irradiation conditions (e.g., LED wavelength) .
Q. What analytical techniques are used to characterize copper(I) complexes with dipp ligands?
Common methods include:
- UV-Vis spectroscopy : To assess absorption bands (e.g., broad visible absorption in [Cu(dipp)₂]⁺).
- Electrochemical analysis : Cyclic voltammetry determines reduction potentials (e.g., -1.6 V vs. SCE for [Cu(dipp)₂]⁺).
- Luminescence spectroscopy : Measures excited-state lifetimes and quantum yields.
- X-ray crystallography : Resolves steric effects on coordination geometry .
Advanced Research Questions
Q. How do conflicting steric effects in dipp-based complexes impact stability versus reactivity?
While bulky dipp groups enhance luminescence by suppressing structural flattening, excessive steric bulk (e.g., in [Cu(dtbp)₂]⁺, dtbp = 2,9-di-tert-butyl-phen) destabilizes the complex, leading to decomposition in weakly coordinating solvents like acetonitrile. This trade-off necessitates balancing steric protection with coordination scaffold integrity .
Q. How does dipp compare to other substituted 1,10-phenanthrolines (e.g., 2,9-dimethyl or 2,9-diphenyl) in electron-transfer efficiency?
Dipp’s isopropyl groups provide intermediate steric bulk compared to methyl (smaller) or tert-butyl (larger) substituents. This optimizes both excited-state lifetime and stability. For instance, [Cu(dipp)₂]⁺ outperforms 2,9-dimethyl analogs in reductive quenching efficiency due to better shielding of the copper center .
Q. What methodological challenges arise in synthesizing homoleptic [Cu(dipp)₂]⁺ complexes, and how are they addressed?
Challenges include:
- Ligand solubility : Dipp’s hydrophobicity requires polar aprotic solvents (e.g., acetonitrile).
- Purification : Column chromatography or recrystallization (e.g., CH₂Cl₂/Et₂O) removes unreacted [Cu(MeCN)₄]⁺.
- Air sensitivity : Reactions require degassed solvents and inert atmospheres .
Q. Why does the oxidation potential of sacrificial donors critically affect the efficiency of [Cu(dipp)₂]⁺-mediated photoreactions?
The driving force for reductive quenching depends on the donor’s oxidation potential (E(D⁺/D)). Donors with E(D⁺/D) less negative than the excited-state potential of [Cu(dipp)₂]⁺ (e.g., ferrocenes, E ~ 0.4 V vs. SCE) enable efficient electron transfer. Donor recycling (e.g., via additives like TEA) further improves reaction turnover .
Q. Key Research Contradictions
- Steric Bulk vs. Stability : While dipp improves luminescence, excessive bulk (e.g., tert-butyl groups) compromises stability, highlighting the need for substituent optimization .
- Homoleptic vs. Heteroleptic Complexes : Homoleptic [Cu(dipp)₂]⁺ offers strong reductants but narrower absorption spectra compared to heteroleptic analogs, requiring wavelength-tuned irradiation .
Properties
IUPAC Name |
2,9-di(propan-2-yl)-1,10-phenanthroline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-11(2)15-9-7-13-5-6-14-8-10-16(12(3)4)20-18(14)17(13)19-15/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADRKVQODOBYPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC3=C2N=C(C=C3)C(C)C)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573634 | |
Record name | 2,9-Di(propan-2-yl)-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869900-81-2 | |
Record name | 2,9-Di(propan-2-yl)-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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